4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride
Description
4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide; hydrochloride is a synthetic organic compound classified as a histone deacetylase (HDAC) inhibitor, specifically targeting HDAC6, a key enzyme involved in cancer progression and neurodegenerative diseases . Its structure features a benzamide core functionalized with a di(pyrazin-2-yl)amino-methyl group and an N-hydroxylamide moiety, which is critical for zinc-binding in HDAC active sites. The hydrochloride salt enhances solubility and bioavailability, making it suitable for preclinical and clinical studies .
Properties
Molecular Formula |
C16H15ClN6O2 |
|---|---|
Molecular Weight |
358.78 g/mol |
IUPAC Name |
4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride |
InChI |
InChI=1S/C16H14N6O2.ClH/c23-16(21-24)13-3-1-12(2-4-13)11-22(14-9-17-5-7-19-14)15-10-18-6-8-20-15;/h1-10,24H,11H2,(H,21,23);1H |
InChI Key |
UCXKKIUOTJPTCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN(C2=NC=CN=C2)C3=NC=CN=C3)C(=O)NO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with appropriate reagents to introduce the hydroxyl group.
Introduction of the Di(pyrazin-2-yl)amino Group: This step involves the reaction of pyrazine derivatives with the benzamide core under controlled conditions to form the di(pyrazin-2-yl)amino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups in the pyrazine rings can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Produces halogenated derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide; hydrochloride typically involves multi-step organic reactions. The compound can be synthesized through the reaction of pyrazine derivatives with appropriate amines and hydroxylated benzamides. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have indicated that compounds similar to 4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide; hydrochloride exhibit significant anticancer activity. For instance, research has highlighted the ability of certain derivatives to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways related to tumor growth .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. In particular, it has shown promise in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of cancerous cells, making it a target for developing new anticancer therapies .
Antimicrobial Activity
There is emerging evidence that 4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide; hydrochloride possesses antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Neurological Disorders
Research into the neuroprotective effects of this compound indicates that it may have applications in treating neurological disorders. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress could make it a candidate for further investigation in conditions such as Alzheimer's disease .
Case Study 1: Anticancer Activity
A study conducted on synthesized derivatives of 4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide; hydrochloride revealed that one derivative exhibited IC50 values lower than established chemotherapeutics against human cancer cell lines. The study concluded that the compound's mechanism involved apoptosis induction via mitochondrial pathways .
Case Study 2: Enzyme Inhibition
In a detailed examination of enzyme inhibition, researchers found that certain derivatives effectively inhibited DHODH activity in vitro, leading to decreased proliferation rates in treated cancer cells. This study highlighted the compound's potential as a lead molecule for drug development targeting metabolic pathways in cancer cells .
Mechanism of Action
The mechanism of action of 4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and HDAC Inhibitors
The compound belongs to the hydroxamic acid-based HDAC inhibitor family. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Comparison of Key Structural and Functional Properties
Key Findings
Structural Determinants of Selectivity: The di(pyrazin-2-yl)amino-methyl group in the target compound confers HDAC6 selectivity, unlike triazolopyridine derivatives (e.g., 16i, 16k), which exhibit dual HDAC/JAK inhibition due to their heterocyclic cores . The N-hydroxylamide moiety is conserved across HDAC inhibitors, enabling zinc chelation in the enzyme active site .
Impact of Substituents :
- Halogenated aryl groups (e.g., 2-chlorophenyl in 16i) improve metabolic stability but reduce solubility compared to pyrazine-based substituents .
- Trifluoromethyl groups (e.g., in Compound 3 ) enhance potency via hydrophobic interactions but lack isoform selectivity.
Physicochemical Properties :
- The hydrochloride salt form of the target compound improves aqueous solubility over neutral analogs (e.g., triazolopyridines in ).
- Higher molecular weight and halogen content (e.g., 16k with 3,4-dichlorophenyl) correlate with elevated melting points, suggesting stronger crystal lattice interactions .
Biological Activity
The compound 4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride is a derivative of benzamide that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily linked to its interaction with various molecular targets within the cell. It is hypothesized that the di(pyrazin-2-yl)amino group plays a crucial role in mediating these interactions, potentially influencing pathways involved in cell proliferation and apoptosis.
Biological Activities
Research has indicated several significant biological activities associated with this compound:
-
Anticancer Activity :
- A study demonstrated that derivatives of benzamide compounds, including similar structures, exhibited potent anticancer properties by inhibiting specific kinases involved in tumor growth .
- In vitro assays showed that the compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties :
-
Enzyme Inhibition :
- Research indicates that related benzamide derivatives act as inhibitors for several enzymes, including dihydrofolate reductase, which is crucial for DNA synthesis and repair . This inhibition could lead to potential applications in treating diseases characterized by rapid cell division, such as cancer.
Case Study 1: Anticancer Efficacy
In a recent study published in Cancer Research, a series of benzamide derivatives were tested for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that compounds structurally similar to this compound showed IC50 values ranging from 5 to 15 µM against breast cancer cells, demonstrating significant anticancer activity .
Case Study 2: Antimicrobial Testing
A comparative study evaluated the antimicrobial efficacy of several benzamide derivatives, including those with pyrazine moieties. The compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli at concentrations lower than those required for standard antibiotics, suggesting its potential as an antimicrobial agent .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
